2H-1,2-Benzoxasilin, 2,2-dimethyl-
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Overview
Description
2H-1,2-Benzoxasilin, 2,2-dimethyl- is a chemical compound with the molecular formula C10H12OSi. It is a member of the benzoxasilin family, which are heterocyclic compounds containing silicon.
Preparation Methods
The synthesis of 2H-1,2-Benzoxasilin, 2,2-dimethyl- typically involves the reaction of 2-aminophenol with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Reaction of 2-aminophenol with dimethylchlorosilane: This step involves the nucleophilic attack of the amino group on the silicon atom, leading to the formation of the benzoxasilin ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
2H-1,2-Benzoxasilin, 2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-1,2-Benzoxasilin, 2,2-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-dimethyl- involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
2H-1,2-Benzoxasilin, 2,2-dimethyl- can be compared with other similar compounds such as benzoxazoles and benzothiazoles. These compounds share similar structural features but differ in the heteroatoms present in the ring. For example:
Benzoxazole: Contains an oxygen atom in the ring and is known for its antimicrobial and anticancer properties.
Benzothiazole: Contains a sulfur atom in the ring and is used in the development of dyes and pharmaceuticals.
The uniqueness of 2H-1,2-Benzoxasilin, 2,2-dimethyl- lies in the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its oxygen and sulfur analogs.
Properties
CAS No. |
62037-32-5 |
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Molecular Formula |
C10H12OSi |
Molecular Weight |
176.29 g/mol |
IUPAC Name |
2,2-dimethyl-1,2-benzoxasiline |
InChI |
InChI=1S/C10H12OSi/c1-12(2)8-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3 |
InChI Key |
BMEVOQLLBNXJNX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C=CC2=CC=CC=C2O1)C |
Origin of Product |
United States |
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